Product packaging for 2-(2-Thienyl)benzonitrile(Cat. No.:CAS No. 125610-77-7)

2-(2-Thienyl)benzonitrile

Cat. No.: B3094271
CAS No.: 125610-77-7
M. Wt: 185.25 g/mol
InChI Key: NPFMSBYLFMDFFE-UHFFFAOYSA-N
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Description

2-(2-Thienyl)benzonitrile is a biaryl compound, a class of molecules characterized by two aromatic rings linked by a single bond. numberanalytics.comfiveable.me Its structure, featuring a thienyl group attached to a benzonitrile (B105546) unit, makes it a subject of academic interest for synthetic chemists and researchers in materials science. The specific arrangement of these two rings allows for unique electronic and structural properties that are explored in various research settings.

The two core components of this compound, the aryl-thiophene and benzonitrile scaffolds, are each of significant importance in the broader field of organic chemistry.

The thiophene (B33073) scaffold is a five-membered, sulfur-containing heterocyclic aromatic ring. nih.gov It is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure appears in numerous biologically active compounds and approved drugs. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance a molecule's interaction with biological receptors. nih.gov Furthermore, thiophene is often used as a bioisostere for phenyl rings in drug design, allowing chemists to modify a compound's properties while maintaining its desired biological activity. nih.gov Beyond pharmaceuticals, thiophene derivatives are integral to the development of organic semiconductor materials due to their photoelectric properties. researchgate.net

The benzonitrile scaffold , a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a versatile building block in organic synthesis. researchgate.net The nitrile functional group is highly valuable because it can be transformed into a wide array of other functional groups, including amines, carboxylic acids, and various heterocyclic rings like thiazoles and tetrazoles. researchgate.netnih.govljmu.ac.uk The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the benzene ring and can serve as a directing group in C-H bond functionalization reactions, guiding the addition of other substituents to specific positions on the ring. researchgate.net

The creation of biaryl compounds, including this compound, relies on a class of reactions known as cross-coupling reactions, which form a carbon-carbon bond between two aryl fragments. The development of these methods has been a major focus of organic synthesis for over a century. numberanalytics.comnumberanalytics.com

One of the earliest methods is the Ullmann reaction , first reported by Fritz Ullmann in 1901. numberanalytics.combyjus.comwikipedia.org This classic reaction traditionally involves the coupling of two aryl halide molecules using copper metal at high temperatures. byjus.comiitk.ac.in While foundational, the Ullmann reaction often requires harsh conditions and has a reputation for inconsistent yields. numberanalytics.comwikipedia.org

The field was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance. numberanalytics.comfiveable.me Key among these are:

The Negishi coupling , developed in 1977, which was the first method to prepare unsymmetrical biaryls in good yields. It utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. organic-chemistry.orgacs.org

The Suzuki-Miyaura coupling , first published in 1979, has become one of the most widely used methods for C-C bond formation. news-medical.netnih.gov It involves the reaction of an organoboron compound (like a boronic acid) with an aryl halide, catalyzed by a palladium complex in the presence of a base. nih.govlibretexts.org Its advantages include the stability and low toxicity of the boron-containing reagents. nih.gov

Another relevant historical method is the Gomberg-Bachmann reaction , named after Moses Gomberg and Werner Emmanuel Bachmann. chemeurope.comwikipedia.org This reaction involves the coupling of an arenediazonium salt with another aromatic compound, proceeding through an aryl radical intermediate. wikipedia.orgmycollegevcampus.comresearchgate.net While it offers a wide scope, yields can be low due to side reactions. wikipedia.org

This article is strictly focused on the foundational chemical aspects of this compound. The scope is confined to an introduction of the compound, a discussion of the chemical significance of its constituent aryl-thiophene and benzonitrile moieties, and an overview of the historical development of the synthetic methodologies used to create such biaryl structures. The content explicitly excludes any discussion of dosage, administration, safety profiles, or adverse effects. The purpose is to provide a professional and authoritative summary based on established chemical principles and research findings.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name Benzonitrile, 2-(2-thienyl)-
CAS Number 125610-77-7
Molecular Formula C₁₁H₇NS
Molecular Weight 185.25 g/mol

Data sourced from Angene Chemical. libretexts.org

Table 2: Comparison of Historical Biaryl Synthesis Methodologies

Reaction NameYearKey ReactantsCatalyst/PromoterGeneral Characteristics
Ullmann Reaction 1901Aryl HalidesCopper (stoichiometric)Classic method; often requires high temperatures and harsh conditions. numberanalytics.combyjus.comwikipedia.org
Gomberg-Bachmann Reaction 1924Arenediazonium Salt, AreneBaseProceeds via a radical mechanism; yields can be low due to side reactions. chemeurope.comwikipedia.org
Negishi Coupling 1977Organozinc Compound, Aryl HalidePalladium or NickelVersatile and broad scope for unsymmetrical biaryls. organic-chemistry.org
Suzuki-Miyaura Coupling 1979Organoboron Compound, Aryl HalidePalladiumWidely used; mild conditions; stable and low-toxicity reagents. news-medical.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NS B3094271 2-(2-Thienyl)benzonitrile CAS No. 125610-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFMSBYLFMDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Thienyl Benzonitrile and Its Derivatives

Classical Aryl-Thienyl Coupling Reactions

Traditional cross-coupling reactions have long served as the foundation for synthesizing biaryl compounds, including the linkage of aryl and thienyl moieties.

Ullmann Coupling Approaches for Thienyl-Aryl Linkages

The Ullmann reaction, historically significant for the synthesis of symmetric biaryls, involves a copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.orgnist.gov This classic transformation has been applied to the synthesis of 2-(2-thienyl)benzonitrile. researchgate.net The reaction typically involves the coupling of an aryl halide with an excess of copper. organic-chemistry.org The active species is a copper(I) compound that undergoes oxidative addition with a second equivalent of the halide, followed by reductive elimination to form the aryl-aryl bond. organic-chemistry.org While effective, the classic Ullmann reaction often requires harsh conditions, such as high temperatures. organic-chemistry.org

Stille Coupling Strategies

The Stille coupling is a versatile and widely used method for carbon-carbon bond formation, pairing organostannanes with various organic electrophiles, such as aryl halides, in the presence of a palladium catalyst. uwindsor.cascirp.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The synthesis of this compound can be achieved using Stille coupling. For instance, a method has been reported for the synthesis of related acetonitrile (B52724) derivatives by reacting a bromoarylacetonitrile with a thiophenestannane supported on an ionic liquid. researchgate.net The general mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org

A highly active catalyst system for the Stille reaction utilizes a biaryl monophosphine ligand, XPhos, with palladium(II) acetate (B1210297). This system has proven effective for coupling aryl chlorides with tributylarylstannanes, achieving good to excellent yields in relatively short reaction times. mit.edu Another system employs palladium(II) acetate, XPhos, and cesium fluoride (B91410) in tert-butanol, which is efficient for coupling aryl sulfonates with heteroarylstannanes, including those derived from thiophene (B33073). mit.edu

Table 1: Stille Coupling Reaction Parameters

Catalyst System Reactants Conditions Yield Reference
Pd(OAc)₂ / XPhos Aryl chlorides, Tributylarylstannanes 4 h reaction time 61-98% mit.edu
Pd(OAc)₂ / XPhos / CsF Aryl sulfonates, Heteroarylstannanes t-BuOH solvent - mit.edu
Pd(PPh₃)₄ / LiCl Allenylstannanes, Organic iodides - - organic-chemistry.org

Suzuki-Miyaura Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile methods for C-C bond formation, reacting aryl- or vinyl-halides with organoboron compounds, catalyzed by a palladium complex. beilstein-journals.org This method is favored for its use of generally less toxic and more easily prepared organoboron reagents. scirp.org

The synthesis of this compound derivatives has been successfully accomplished using this method. For example, a series of π-conjugated molecules based on pyridazine (B1198779) and thiophene were synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-6-(thiophen-2-yl)pyridazine and various (hetero)aromatic boronic acids. researchgate.netnih.gov The reaction was carried out using Pd(PPh₃)₄ as the catalyst and aqueous sodium carbonate as the base in a mixture of DME and ethanol (B145695) at 80 °C. researchgate.netnih.gov

In another instance, the Suzuki coupling of a bromoarylacetonitrile with a thiophene boronic acid derivative yielded the corresponding acetonitrile derivative, albeit in a modest 38% yield. researchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Details

Catalyst Reactants Conditions Yield Reference
Pd(PPh₃)₄ 3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aromatic boronic acids DME, Ethanol, 2M Na₂CO₃, 80 °C, N₂ 14-28% nih.gov
- Bromoarylacetonitrile, Thiophene boronic acid derivative - 38% researchgate.net
Pd/C Phenylboronic acid, 4-Iodoanisole DMF, K₂CO₃, Reflux (Microwave) - scielo.org.mx

Modern Cross-Coupling Technologies for this compound

Recent advancements in catalysis have led to more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Palladium-Catalyzed Arylation of Thiophene Systems

Direct C-H arylation of thiophenes represents a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized organometallic reagents. rsc.org This strategy involves the direct coupling of a C-H bond in the thiophene ring with an aryl halide.

A highly efficient method for the direct 5-arylation of thiophene derivatives uses ligand-less palladium(II) acetate as the catalyst at low concentrations (0.1–0.001 mol%). rsc.org This approach tolerates a wide variety of functional groups on both the thiophene and the aryl bromide. rsc.org The synthesis of o-(5-formyl-2-thienyl)benzonitrile has been reported via the direct arylation of 2-formylthiophene with 2-bromobenzonitrile (B47965).

Another effective catalyst for the direct C5-arylation of various 2-substituted thiophenes with aryl bromides is a palladium complex with an N-heterocyclic carbene (NHC) ligand, which shows high catalytic activity at 1 mol% catalyst loading. researchgate.net

Table 3: Palladium-Catalyzed Direct Arylation of Thiophenes

Catalyst Reactants Conditions Yield Reference
Pd(OAc)₂ (ligand-less) Thiophene derivatives, Aryl bromides Low Pd concentration (0.1-0.001 mol%) High rsc.org
Pd-NHC complex 2-n-Butylthiophene, Aryl bromides 1 mol% catalyst, 130 °C, 1 h High researchgate.net
Pd(OAc)₂ Thiophene, Bromoarylacetonitrile Excess thiophene 62% researchgate.net

Manganese-Catalyzed Oxidative Cross-Coupling

Manganese-catalyzed cross-coupling reactions are gaining attention as a more sustainable alternative due to the high abundance and low toxicity of manganese. princeton.edu These reactions can be used for both homo- and cross-coupling of organometallic reagents.

While direct manganese-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of manganese catalysis suggest its potential applicability. For instance, manganese salts have been shown to efficiently catalyze the coupling of organomagnesium reagents. mdpi.com An improved protocol for the MnCl₂-catalyzed cross-coupling of two different arylmagnesium bromides under an oxygen atmosphere has been developed, yielding the hetero-coupled product in good yields. researchgate.net Furthermore, various functionalized bis-(aryl)manganese reagents, prepared in a one-pot reaction, undergo smooth iron-catalyzed cross-coupling with alkenyl halides. mdpi.com These methodologies highlight the potential for developing a manganese-catalyzed route for the synthesis of this compound by coupling a thienyl-manganese species with a benzonitrile (B105546) derivative or vice-versa. The deprotonative dimerization of heterocycles, including thiophene, can also be catalyzed by manganese chloride under an oxygen atmosphere. acs.org

Nickel-Catalyzed Arylation Pathways

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the arylation of heteroaromatic compounds like thiophene. nih.govnih.gov These methods often provide an economical and effective alternative to palladium-catalyzed systems.

One notable approach involves the nickel-catalyzed reductive cross-coupling of heteroaryl iodides with α-chloronitriles. nih.govacs.org This method allows for the synthesis of α,α-disubstituted nitriles from simple organohalide precursors under mild, room-temperature conditions, and importantly, it does not require the pre-generation of organometallic nucleophiles. nih.govacs.org The reaction demonstrates broad substrate scope, accommodating a variety of heterocyclic partners such as pyridines, pyrimidines, quinolines, and thiophenes. nih.govacs.org For instance, 2-iodothiophene (B115884) can be successfully coupled, leading to the corresponding α-heteroaryl-substituted nitrile. nih.gov

Another strategy is the nickel-catalyzed reductive coupling of aryl (pseudo)halides with 2-methyl-2-phenyl malononitrile (B47326) (MPMN), which serves as a bench-stable, electrophilic cyanide source. thieme-connect.com This method avoids the in-situ generation of toxic cyanide salts. The reaction is effective for a range of aryl electrophiles, including bromides, chlorides, tosylates, and triflates, affording benzonitriles in good to quantitative yields. thieme-connect.com

Furthermore, nickel-catalyzed systems have been developed for the direct C-H arylation of heteroarenes. For example, a NiCl2(bpy) catalyst in combination with LiHMDS as a base can achieve the regiospecific C2-H arylation of benzothiophenes and thiophenes with aryl iodides. rsc.org Computational studies have also explored the mechanism of nickel(0)-catalyzed cross-coupling between benzonitrile and propanethiol, indicating an unusual oxidative addition of the Ph-CN bond to the nickel center. rsc.org

The following table summarizes representative examples of nickel-catalyzed arylations relevant to the synthesis of thienyl-substituted benzonitriles and related structures.

Catalyst SystemReactantsProduct TypeYield (%)Reference
NiBr2·xH2O / ZnAryl Halide, 2-methyl-2-phenyl malononitrileBenzonitrileup to 99% thieme-connect.com
Ni(dppf)Cl2 / dppf / MnBenzyl (B1604629) Alcohol, Aryl HalideDiarylmethaneup to 79% dicp.ac.cn
NiCl2(bpy) / LiHMDSBenzothiophene, Aryl IodideC2-ArylbenzothiopheneN/A rsc.org
Ni(COD)2 / dcypeAryl Nitrile, Aryl ThioetherMetathesis ProductN/A ethz.ch

Palladium-Catalyzed 1,4-Migration Associated with Direct Arylation

A sophisticated strategy for the functionalization of C-H bonds in positions that are typically less reactive involves palladium-catalyzed 1,4-migration. This methodology allows for the remote functionalization of C-H bonds. nih.gov In the context of this compound synthesis, this approach can be used to functionalize the thiophene ring at its β-position.

The process is initiated by the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium(0) catalyst. The resulting organopalladium intermediate can then undergo a 1,4-palladium migration from the aryl group to the β-position of the thiophene ring. rsc.orgresearchgate.net This migration activates the otherwise less reactive β-C-H bond. The newly formed palladium intermediate can then participate in a direct arylation reaction with another heteroarene, leading to the formation of a new C-C bond at the thiophene's β-position. rsc.orgresearchgate.net

This regiodivergent strategy allows for the synthesis of 2-aryl-3-heteroarylthiophenes, which would be challenging to obtain through conventional direct arylation methods that typically favor the α-position. rsc.org The reaction conditions can be tuned to favor either the 1,4-migration/direct arylation pathway or a classical Suzuki coupling, leading to different regioisomers. rsc.org For example, using C-H heteroarylation conditions promotes the formation of 2-aryl-3-heteroarylthiophenes, while Suzuki coupling conditions yield 1,2-diheteroarylbenzenes. rsc.org

This methodology has been successfully applied to the synthesis of π-extended polycyclic heteroaromatics and demonstrates good tolerance for various substituents on the benzene (B151609) ring and a range of heteroaryl coupling partners. rsc.orgnih.gov

Nitrile Group Formation Strategies in Benzonitrile Synthesis

The introduction of the nitrile group is a critical step in the synthesis of benzonitriles. Various methods have been developed for this transformation, each with its own set of advantages and limitations.

Dehydration of Carboxamide Precursors to Benzonitrile

A common and well-established method for the synthesis of benzonitriles is the dehydration of the corresponding primary benzamides. atamankimya.comatamanchemicals.com This transformation can be achieved using a variety of dehydrating agents. nih.govsciencemadness.org

A one-pot synthesis of ortho-arylated benzonitriles has been developed that involves a palladium-catalyzed ortho-arylation of N-cyclohexyl-benzamides followed by dehydration with trifluoroacetic anhydride (B1165640). nih.gov This method provides an efficient route to ortho-cyano substituted biaryls, which are valuable intermediates in organic synthesis. nih.gov

In a metal-free approach, the dehydration of o-(2-thienyl)benzamide to o-(2-thienyl)benzonitrile has been accomplished in high yield by treatment with phosphorus pentachloride in refluxing toluene. tandfonline.comtandfonline.com This method is particularly suitable for large-scale synthesis. tandfonline.comtandfonline.com Other dehydrating agents such as polyphosphate ester (PPE) have also been used, especially for acid-sensitive substrates. tandfonline.comtandfonline.com

The choice of dehydrating agent can be crucial for the success of the reaction, as demonstrated by the different outcomes with various reagents. For example, in the synthesis of 2-aminobenzonitrile (B23959) from 2-aminobenzamide, phenylphosphonic dichloride in pyridine (B92270) was found to be a highly effective dehydrating agent, giving a 96% yield. chemicalbook.com

PrecursorDehydrating AgentProductYield (%)Reference
N-Cyclohexyl-2-arylbenzamideTrifluoroacetic anhydride2-ArylbenzonitrileN/A nih.gov
o-(2-Thienyl)benzamidePhosphorus pentachlorideo-(2-Thienyl)benzonitrile85% tandfonline.comtandfonline.com
2-AminobenzamidePhenylphosphonic dichloride2-Aminobenzonitrile96% chemicalbook.com

Catalytic C≡N Triple Bond Formation

Catalytic methods for the formation of the C≡N triple bond offer an alternative to the classical dehydration of amides. These methods often involve the use of a cyanide source and a transition metal catalyst.

Palladium-catalyzed cyanation of aryl halides or triflates is a widely used method for the synthesis of benzonitriles. acs.orgresearchgate.net To mitigate the toxicity of many cyanide sources, less hazardous alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have been developed. acs.orgresearchgate.netnih.gov Palladium catalysts, often in conjunction with specific ligands, can effectively mediate the transfer of the cyanide group from K4[Fe(CN)6] to the aryl substrate. nih.gov

A significant advancement in this area is the development of a palladium-catalyzed cyanation system that is applicable to aryl chlorides at low catalyst loadings and works well with a wide range of heterocyclic halides. nih.gov This system uses a third-generation palladacycle precatalyst and can achieve the cyanation in one hour at temperatures at or below 100 °C. nih.gov

Copper-catalyzed reactions have also been explored for the formation of aromatic nitriles. A catalytic method for the nitrogen transfer from cyanide anion to alcohols via the complete cleavage of the C≡N triple bond has been developed using a phen/Cu2O catalyst system. sci-hub.senih.gov This allows for the conversion of benzyl alcohols into aromatic nitriles. sci-hub.senih.gov

Furthermore, an atroposelective synthesis of axially chiral benzonitriles has been achieved through a catalytic C≡N triple bond formation process. researchgate.net This approach utilizes a dynamic kinetic resolution of racemic 2-arylbenzaldehydes with sulfonamides, catalyzed by an N-heterocyclic carbene (NHC). researchgate.net

Tandem Addition/Cyclization Protocols

Tandem or cascade reactions offer an efficient approach to building complex molecular architectures in a single operation, avoiding the isolation of intermediates. Several palladium-catalyzed tandem reactions have been developed for the synthesis of nitrile-containing heterocyclic compounds.

One such example is the palladium-catalyzed tandem addition/cyclization of 2-(benzylideneamino)benzonitriles with arylboronic acids to afford 2,4-diarylquinazolines. nih.gov This transformation proceeds through a sequential nucleophilic addition followed by an intramolecular cyclization. nih.gov

Another palladium-catalyzed tandem process involves the reaction of 2-(alk-2'-ynyloxy)benzonitriles or 2-(alk-2'-ynylamino)benzonitriles to produce 2H-chromene and 1,2-dihydroquinoline (B8789712) derivatives, respectively. researchgate.net Similarly, tandem reactions of o-alkynylbenzaldehydes or o-alkynylbenzaldimines with substituted indoles, catalyzed by Pd(II), can lead to indol-3-yl substituted 1H-isochromenes and 1,2-dihydroisoquinolines. researchgate.net

Ruthenium complexes have also been employed to catalyze tandem reactions of alcohols with nitriles, providing a green and atom-economic route to α-substituted amides. sioc-journal.cn

Metal-Free Synthetic Routes for o-(2-Thienyl)benzonitrile

While metal-catalyzed reactions are powerful, metal-free synthetic routes are gaining increasing attention due to their potential for reduced cost, lower toxicity, and simplified purification procedures.

A notable metal-free synthesis of o-(2-thienyl)benzonitrile has been developed on a large scale. tandfonline.comtandfonline.com This multi-step process begins with the diazotization of methyl 2-anthranilate, followed by a Gomberg-Bachmann-Hey reaction with thiophene to form methyl o-(2-thienyl)benzoate. tandfonline.com The ester is then hydrolyzed to the corresponding carboxylic acid, which is converted to the amide. Finally, dehydration of the amide with phosphorus pentachloride yields o-(2-thienyl)benzonitrile. tandfonline.comtandfonline.com This entire sequence is performed without the use of transition metal catalysts for the key C-C bond formation step.

Another metal-free approach involves the arylation of thiophenes using diazonium salts. rsc.org For instance, the arylation of thiophene can be achieved at room temperature using a phenalenyl-based radical initiator and a diazonium coupling partner. rsc.org This method is compatible with various functional groups, including nitriles. rsc.org

Furthermore, a metal-free protocol for the construction of aminated isoquinoline (B145761) frameworks from 2-(2-oxo-2-arylethyl)benzonitrile has been reported, which proceeds in an aqueous medium. rsc.org Benzothiophenes, activated as their S-oxides, can also undergo metal-free C-H/C-H coupling with phenols to give C4 arylation products. researchgate.net

The following table outlines the key steps in a large-scale, metal-free synthesis of o-(2-thienyl)benzonitrile.

StepStarting MaterialReagentsProductReference
1Methyl 2-anthranilateNaNO2, HBF42-(Methoxycarbonyl)benzenediazonium tetrafluoroborate tandfonline.com
22-(Methoxycarbonyl)benzenediazonium tetrafluoroborateThiopheneMethyl o-(2-thienyl)benzoate tandfonline.com
3Methyl o-(2-thienyl)benzoateNaOHo-(2-Thienyl)benzoic acid tandfonline.com
4o-(2-Thienyl)benzoic acidPCl5, NH3/MeOHo-(2-Thienyl)benzamide tandfonline.comtandfonline.com
5o-(2-Thienyl)benzamidePCl5o-(2-Thienyl)benzonitrile tandfonline.comtandfonline.com

One-Pot and Cascade Reaction Protocols for this compound Synthesis

One-pot and cascade reactions represent a highly efficient approach in organic synthesis, minimizing waste, saving time, and reducing the need for intermediate purification steps. 20.210.105 These strategies are particularly valuable for constructing complex molecular architectures like the this compound scaffold from simpler precursors in a single operation. 20.210.105ut.ac.ir

Multicomponent reactions (MCRs), a subset of one-pot processes, assemble a product from three or more starting materials in a sequential series of reactions, where the equilibria all flow toward the irreversible formation of the final product. nih.gov The utility of functionally substituted nitriles as starting materials in MCRs is well-established, providing access to a diverse array of carbo- and heterocyclic compounds. researchgate.net

A notable example is the palladium-catalyzed three-component reaction for synthesizing 2-aryl-2-imidazolines. This method has been successfully applied to produce 4,5-Dihydro-2-(2-thienyl)-1H-imidazole from 2-iodothiophene, tert-butyl isocyanide, and ethylenediamine. acs.org The reaction, catalyzed by Palladium(II) chloride and dppp (B1165662) ligand, demonstrates the power of MCRs in creating thienyl-containing heterocyclic derivatives. acs.org

Similarly, cascade reactions, where the product of an initial transformation becomes the substrate for a subsequent reaction within the same pot, have been employed for synthesizing related structures. 20.210.105 A base-mediated cascade dual-annulation and formylation of 2-alkynylbenzonitriles has been developed to construct complex amido-substituted benzo[c]phenanthridines. researchgate.net Another cascade process involves the reaction between hypophosphorous acid and bis(trimethylsilyl)imidates, which has been used to synthesize derivatives like 1-amino-1-(2-thienyl)ethane-1,1-bis(H-phosphinate) disodium (B8443419) salt. mdpi.com

One-pot syntheses have also been developed for larger heterocyclic systems incorporating the thienyl moiety. For instance, 8-substituted-2,5-dihydro-2-(nitrophenyl)-4-(2-thienyl)-1,5-benzothiazepines can be synthesized by reacting an α,β-unsaturated heterocyclic ketone, specifically 3-(nitrophenyl)-1-(2-thienyl)-2-propenone, with substituted 2-aminobenzenethiols in a one-pot procedure. asianpubs.org This reaction proceeds efficiently in either dry methanol (B129727) with a catalytic amount of trifluoroacetic acid or by swirling in diethyl ether at room temperature. asianpubs.org

Table 1: Examples of One-Pot and Cascade Reactions for this compound Derivatives

Product Starting Materials Reaction Type Catalyst/Reagent Yield
4,5-Dihydro-2-(2-thienyl)-1H-imidazole 2-Iodothiophene, tert-Butyl isocyanide, Ethylenediamine Three-Component Reaction PdCl₂, dppp, Cs₂CO₃ N/A
1-Amino-1-(2-thienyl)ethane-1,1-bis(H-phosphinate) disodium salt N,O-bis(trimethylsilyl)acetimidate, Hypophosphorous acid, 2-Thienyl cyanide Cascade Reaction ZnI₂ 59% mdpi.com
8-Substituted-4-(2-thienyl)-1,5-benzothiazepines 3-(Nitrophenyl)-1-(2-thienyl)-2-propenone, 5-Substituted-2-aminobenzenethiols One-Pot Condensation TFA (catalytic) or Diethyl ether 60-85% asianpubs.org
Amido-substituted benzo[c]phenanthridines 2-Alkynylbenzonitriles, 2-Methylbenzonitriles Cascade Dual-Annulation/Formylation KᵗBuO Up to 92% researchgate.net

This table is interactive. Click on the headers to sort the data.

Advanced Organic Synthesis Techniques Applicable to the this compound Scaffold

The synthesis of biaryl compounds like this compound has been significantly advanced by modern organic synthesis techniques that offer improved efficiency, selectivity, and sustainability. numberanalytics.comnumberanalytics.com Key among these are flow chemistry, photoredox catalysis, and advanced C-H functionalization strategies. numberanalytics.comiranchembook.irkvmwai.edu.in

Flow Chemistry

Flow chemistry, or continuous flow synthesis, provides enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, scalability, and efficiency. numberanalytics.comsci-hub.se This technology is particularly well-suited for biaryl coupling reactions like the Suzuki-Miyaura coupling. numberanalytics.comuniqsis.com By immobilizing a catalyst in a packed-bed reactor, the issue of metal contamination in the product can be largely circumvented. uniqsis.combeilstein-journals.org A telescoped one-flow approach combining lithiation, borylation, and Suzuki coupling has been demonstrated for the rapid synthesis of biaryl precursors, starting from substrates like 2-bromobenzonitrile, achieving high yields in mere seconds. acs.org This highlights the potential for highly efficient, continuous production of the this compound core.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. researchgate.netnih.gov This technique can be applied to C-H functionalization, a highly desirable strategy for atom economy. nih.gov For instance, photoredox catalysis can facilitate the trifluoromethylation of arenes or the synthesis of nitriles from methyl arenes using an organic photoredox catalyst like 4CzIPN. researchgate.netbeilstein-journals.org A particularly relevant example is the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)benzonitrile from 2-bromobenzonitrile and N-methylpyrrole, which proceeds in high yield under irradiation, demonstrating the applicability of this method to the synthesis of complex benzonitrile derivatives. uni-regensburg.de The use of natural photosensitizers like riboflavin (B1680620) is also being explored to create more sustainable and cost-effective protocols. organic-chemistry.org

Advanced C-H Functionalization

Direct C-H functionalization is a paramount goal in modern synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed reactions have been instrumental in this area. A sophisticated strategy for the functionalization of thiophenes involves a palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.org This method allows for the challenging functionalization of the β-position of 2-arylthiophenes. Starting from a 2-(2-bromoaryl)thiophene, an oxidative addition to palladium is followed by a 1,4-palladium migration, which activates the thienyl β-position for subsequent coupling with another (hetero)arene. rsc.org This double C-H bond functionalization forges a new C-C bond and provides a novel route to complex polycyclic heteroaromatics. rsc.org Similarly, using a bromo-substituent as a removable blocking group at the C2-position of a 3-substituted thiophene allows for the regioselective C5-arylation, which can then be followed by a second coupling at the C2-position to create diverse 2,5-diarylthiophenes. beilstein-journals.org

Table 2: Overview of Advanced Synthesis Techniques

Technique Description Application to Scaffold Key Advantages
Flow Chemistry Reactions are conducted in a continuously flowing stream rather than a batch-wise process. sci-hub.se Enables rapid, scalable Suzuki-Miyaura coupling starting from 2-bromobenzonitrile precursors. acs.org Enhanced safety, improved heat/mass transfer, scalability, potential for automation. numberanalytics.comnumberanalytics.com
Photoredox Catalysis Uses visible light to initiate single electron transfer (SET) processes, generating reactive radical intermediates. researchgate.netbeilstein-journals.org C-H functionalization of the thiophene or benzene ring; synthesis of complex benzonitriles via coupling of aryl halides with heteroarenes. nih.govuni-regensburg.de Mild reaction conditions, high functional group tolerance, novel reactivity pathways. nih.gov
C-H Functionalization Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. nih.gov Regioselective arylation at specific positions of the thiophene ring via Pd-catalyzed 1,4-migration or using blocking groups. rsc.orgbeilstein-journals.org High atom economy, reduced synthetic steps, access to novel derivatives. beilstein-journals.org

This table is interactive. Click on the headers to sort the data.

Reactivity and Mechanistic Investigations of 2 2 Thienyl Benzonitrile and Its Analogues

Electrophilic Aromatic Substitution Reactions on the Thienyl Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including the thienyl moiety of 2-(2-thienyl)benzonitrile. scribd.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. scribd.commsu.edu The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by the nature of the substituents attached to it. msu.edu Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups deactivate it. msu.edu For instance, the nitro group, being a strong electron-withdrawing group, directs electrophilic substitution on the benzonitrile (B105546) ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. scribd.com For example, bromination of a related compound, 5-nitro-2-(thiazol-2-ylthio)benzonitrile, occurs with bromine in sulfuric acid at 0°C, yielding the 3-bromo derivative.

Reaction TypeReagents and ConditionsProduct
BrominationBr₂ in H₂SO₄ at 0°C3-bromo-5-nitro-2-(thiazol-2-ylthio)benzonitrile

Radical Substitution Pathways

Free radical substitution reactions provide an alternative pathway for the functionalization of compounds like this compound. These reactions involve species with unpaired electrons, known as free radicals. scienceskool.co.uk The process is typically initiated by homolytic fission of a bond, often induced by UV light, to generate initial radicals. scienceskool.co.uksavemyexams.com

The reaction proceeds through a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. scienceskool.co.uksavemyexams.com

Initiation: Formation of initial free radicals.

Propagation: The radical reacts with a molecule to form a new radical, continuing the chain.

Termination: Two radicals combine to form a stable molecule, ending the chain.

A notable example is the photo-ROCAS (radical olefin combination aromatic substitution) reaction. This three-component reaction involves the photoinduced formation of a radical cation from an aromatic nitrile, which then adds to an electron-poor olefin. The resulting radical adduct can then couple with the cyanoaromatic compound. conicet.gov.ar Another pathway involves the reaction of aryl nitriles, which can act as strong oxidants in their excited state, undergoing photoinduced electron transfer (PET) reactions. conicet.gov.ar This can lead to an ipso-substitution where the cyano group is replaced by another group, such as an alkyl group. conicet.gov.ar

C-H Functionalization and C-C Coupling Strategies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds without pre-functionalization of the starting materials. yale.edu

Selective C-H Cyanation

Selective C-H cyanation introduces a cyano group directly onto a C-H bond. Various methods have been developed to achieve this transformation. For instance, a palladium-catalyzed C(sp²)–S bond cleavage of stable alkenyl sulfonium (B1226848) salts with copper cyanide (CuCN) provides a chemo- and regioselective route to multisubstituted alkenyl nitriles. rsc.org

In another approach, the cyanation of 2-phenylpyridine (B120327) to 2-(pyridin-2-yl)-benzonitrile can be catalyzed by copper bromide (CuBr). researchgate.net Density functional theory (DFT) studies suggest that this reaction can proceed through multiple pathways involving the coordination of the cyanide ion and the nitrogen atom of 2-phenylpyridine with the copper cation, followed by addition and oxydehydrogenation. researchgate.net Nickel-catalyzed cyanation of phenol (B47542) derivatives using zinc cyanide (Zn(CN)₂) has also been reported as an efficient method for synthesizing aryl nitriles. researchgate.net

A direct and regioselective C-H cyanation of purines has been achieved through a sequence of triflic anhydride (B1165640) activation and nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), followed by elimination. mdpi.com This method demonstrates the possibility of selective cyanation on electron-rich imidazole (B134444) motifs. mdpi.com

Double C-H Bond Functionalization

Double C-H bond functionalization involves the activation and subsequent reaction of two C-H bonds, leading to the formation of a new C-C bond. This strategy is particularly useful for synthesizing complex molecules from simple precursors.

A palladium-catalyzed 1,4-migration coupled with direct arylation enables the functionalization of the typically less reactive β-position of 2-arylthiophenes. rsc.org This process involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium migration to activate the β-C-H bond for subsequent coupling with another (hetero)arene. rsc.orgresearchgate.net This method allows for the synthesis of β-heteroarylated 2-arylthiophene derivatives. rsc.org For example, the reaction of 4-(5-(2-bromophenyl)thiophen-2-yl)benzonitrile with 2-methylthiophene (B1210033) regioselectively yields the C4-heteroarylated product. researchgate.net

Reactant 1Reactant 2Catalyst SystemProduct
4-(5-(2-bromophenyl)thiophen-2-yl)benzonitrile2-MethylthiophenePd-catalystC4-heteroarylated product

Cycloaddition Reactions Involving this compound Precursors or Derivatives

Cycloaddition reactions are powerful methods for the construction of cyclic compounds.

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. beilstein-journals.orgresearchgate.net These reactions are known for their simplicity, efficiency, and high selectivity in synthesizing valuable heterocyclic skeletons like isoxazolines and oxadiazolines. researchgate.netbibliotekanauki.pl

The mechanism of [3+2] cycloaddition reactions can be influenced by the electronic nature of the reactants. Theoretical studies using DFT have been employed to understand the molecular mechanism of these reactions, such as the reaction between benzonitrile oxide and electron-rich N-vinylpyrrole derivatives. researchgate.net These studies indicate that the reaction's activation energy is related to the polar character of the reaction. researchgate.net

Sydnones, which are mesoionic heterocyclic compounds, can act as precursors to 1,3-dipoles. beilstein-journals.org Upon photolysis, sydnones can form nitrile imine intermediates, which can then undergo intramolecular [3+2] cycloaddition. For instance, newly synthesized trans- and cis-o-stilbene-methylene-sydnones undergo photochemical and thermal intramolecular [3+2] cycloadditions to yield diverse heteropolycyclic compounds. beilstein-journals.org

A TfOH-catalyzed formal [3+2] cycloaddition of donor-acceptor oxiranes with nitriles provides an efficient route to 3-oxazolines. acs.org This reaction is amenable to a variety of aromatic nitriles, including those with electron-donating or electron-withdrawing groups. acs.org

Dipole Precursor/Reactant 1Dipolarophile/Reactant 2ConditionsProduct Type
o-Stilbene-methylene-sydnone(intramolecular)Photolysis or ThermalPolycyclic pyrazole (B372694) derivatives
Donor-acceptor oxiraneAromatic nitrileTfOH catalyst3-Oxazoline
Benzonitrile oxideN-vinylpyrrole derivativeDichloromethaneIsoxazoline derivative

Tandem Cascade Cycloaddition Processes

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to increase molecular complexity from simple starting materials. rsc.org The this compound framework, possessing both aryl and heteroaryl moieties, is a candidate for such processes. While direct examples involving this compound are specific, the principles are well-established with related structures. For instance, tandem sequences involving an Ugi reaction followed by an intramolecular Diels-Alder [4+2] cycloaddition have been designed using furan (B31954) derivatives, leading to complex polycyclic isoindole structures. beilstein-journals.org In these processes, an initial multicomponent reaction creates a diene-dienophile system, which then undergoes a spontaneous intramolecular cycloaddition. beilstein-journals.org

Another relevant cascade process involves the reaction of arynes with benzofurans or indene, which proceeds through a tandem [4+2] cycloaddition followed by a [2+2] cycloaddition. nih.gov Such reactions generate complex, functionalized polycyclic aromatic hydrocarbons. nih.gov The reactivity of the thienyl and benzonitrile components suggests potential for participation in similar metal-catalyzed or thermally induced cycloaddition cascades. Gold-catalyzed cycloadditions, for example, have been noted with substrates like thienyl nitrile. rsc.org The synthesis of various heterocyclic systems, such as 4H-thiopyrans, has been achieved through [4+2] cycloadditions of hetaryl-substituted thiochalcones with acetylenic esters. researchgate.net These examples underscore the potential of the thienyl and nitrile-bearing aromatic systems to engage in complex, pre-programmed reaction sequences to build intricate molecular architectures.

Transformations Involving the Nitrile Group

The nitrile group in this compound is a key functional handle, enabling a variety of synthetic transformations ranging from its complete removal to its conversion into other valuable functional groups.

Decyanation-Metalation Processes

Decyanation, the removal of a cyano group and its replacement with a hydrogen atom or another substituent, is a significant transformation. psu.edu A particularly powerful variant is the decyanation-metalation sequence, which allows for the formation of new carbon-carbon bonds at the position of the original nitrile. This strategy has been effectively used in the synthesis of quaternary α-arylnitriles from disubstituted malononitriles. acs.orgnih.govresearchgate.net The process involves the removal of one cyano group, followed by a nickel-catalyzed arylation at the resulting carbanion. acs.orgnih.gov

The mechanism for reductive decyanation can vary depending on the reagents used. Methods include dissolving metal reductions, fusion with potassium hydroxide (B78521) (KOH), or the use of reducing agents like lithium aluminium hydride (LiAlH₄). wikipedia.org In nickel-catalyzed systems, the reaction may proceed via a single-electron transfer (SET) to the nitrile, generating an aryl radical intermediate. nih.govsnnu.edu.cn A proposed catalytic cycle for the α-arylation of malononitriles involves the oxidative addition of an aryl halide to a low-valent nickel complex, followed by transmetalation with the carbanion generated from decyanation, and concluding with reductive elimination to form the product. chemrxiv.org

Selected Methods for Reductive Decyanation
MethodReagents/CatalystSubstrate TypeKey FeaturesReference
Dissolving Metal ReductionNa/NH₃α-AminonitrilesStereoselective, proceeds with retention of configuration. psu.edu
Hydride ReductionLiAlH₄α-AminonitrilesCan be used for decyanation. wikipedia.org
Base PromotedNaH, LiI in THFAryl substituted tertiary nitrilesSuitable for constructing 1,1-diarylalkanes. nih.govbeilstein-journals.org
Nickel-CatalyzedNi complex, Grignard reagentAryl cyanidesProceeds via an electron transfer mechanism. nih.govbeilstein-journals.org
Decyanation-ArylationNi-catalyst, bidentate benzonitrile ligandDisubstituted malononitrilesOne-pot access to quaternary α-arylnitriles. acs.orgchemrxiv.org

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is synthetically equivalent to several other functional groups, into which it can be readily converted. wikipedia.org These interconversions are fundamental in organic synthesis. imperial.ac.uk

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. pressbooks.publibretexts.org The reaction proceeds through an amide intermediate. pressbooks.publibretexts.org Acid-catalyzed hydrolysis begins with protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. pressbooks.pub

Reduction to Primary Amines: The reduction of nitriles provides a direct route to primary amines. pressbooks.pub A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. imperial.ac.ukchemistrysteps.com The mechanism involves two successive additions of a hydride nucleophile to the electrophilic nitrile carbon. libretexts.orglibretexts.org

Reduction to Aldehydes: By using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) and controlling the reaction conditions, the reduction can be stopped at the intermediate imine stage, which is then hydrolyzed to an aldehyde. imperial.ac.ukpressbooks.pub

Conversion to Ketones: The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, followed by aqueous workup, yields ketones. pressbooks.pubchemistrysteps.com The organometallic reagent adds once to the nitrile carbon to form an imine salt, which is hydrolyzed to the final ketone product. libretexts.orglibretexts.org

Key Functional Group Interconversions of the Nitrile Moiety
TransformationReagent(s)Product Functional GroupReference
HydrolysisH₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid pressbooks.publibretexts.org
Reduction (Strong)1. LiAlH₄ 2. H₂OPrimary Amine pressbooks.pubchemistrysteps.com
Reduction (Mild)1. DIBAL-H 2. H₂OAldehyde imperial.ac.ukpressbooks.pub
Reaction with Organometallics1. R-MgX or R-Li 2. H₃O⁺Ketone pressbooks.pubchemistrysteps.com

Photochemical Reactivity Studies of Thienyl-Benzonitrile Systems

The study of photochemical reactions provides insight into the behavior of molecules in their excited states. helmholtz-berlin.de Systems containing both thienyl and aryl groups are known to undergo various light-induced transformations, including photocyclization and photoisomerization. rsc.org

A relevant photochemical reaction for the thienyl-benzonitrile scaffold is photocyclization. mdpi.com For example, the photochemical dehydrohalogenation of substituted 3-chlorothieno[3,2-b]thiophene-2-carboxanilides, which bear structural similarity to this compound derivatives, yields fused quinolone systems upon irradiation. mdpi.com This type of reaction typically proceeds via an intramolecular electrocyclization of an excited state, followed by an oxidation or elimination step to form a new, stable aromatic ring. mdpi.com The irradiation of tetraarylethenes that include thienyl groups can lead to reversible color changes, indicating photochromic behavior. rsc.org In some cases, photocyclization events are found to be more efficient in environments with higher viscosity, such as in a polymer matrix. researchgate.net The specific photochemical reactivity of this compound itself would depend on the precise nature of its excited states and the available reaction pathways, with intramolecular cyclization between the thienyl and phenyl rings being a plausible outcome.

Catalysis and Ligand Design Principles in this compound Chemistry

The electronic properties of the benzonitrile unit make it a valuable component in the design of ligands for transition metal catalysis.

Role of Benzonitrile Moieties in Electron-Accepting Ligands

The benzonitrile moiety functions as an effective π-electron-accepting group. acs.orgconicet.gov.ar This property is crucial in ligand design, particularly for challenging catalytic transformations. acs.orgnih.gov In nickel-catalyzed cross-coupling reactions, for instance, electron-deficient ligands are desirable because they can promote the reductive elimination step, especially when forming sterically demanding C(sp³)-hybridized carbon centers. acs.orgchemrxiv.org

A bidentate ligand incorporating a benzonitrile moiety has been specifically designed for the Ni-catalyzed α-arylation of malononitriles. acs.orgnih.govacs.org Kinetic and Hammett studies revealed that the benzonitrile group acts as an electron-acceptor that facilitates the key reductive elimination step over competing side reactions like β-hydride elimination. acs.orgnih.gov Furthermore, the nitrile group can stabilize low-valent metal centers, such as Ni(0), which are crucial intermediates in many catalytic cycles. acs.orgnih.gov The coordination of a benzonitrile to a metal center, such as ruthenium(II), increases the electrophilicity of the nitrile carbon, enhancing its susceptibility to nucleophilic attack. conicet.gov.ar This demonstrates that the benzonitrile can be both a reactive site and a controlling element within a ligand structure, modulating the properties of the catalytic metal center. acs.orgconicet.gov.ar

Chiral Ligand Applications in Asymmetric Catalysis for Benzonitrile Derivatives

The development of chiral ligands derived from benzonitrile scaffolds has opened new avenues in asymmetric catalysis. These ligands, particularly those possessing axial chirality, have demonstrated significant potential in inducing high levels of stereocontrol in a variety of chemical transformations. The inherent rigidity and unique electronic properties of the benzonitrile moiety contribute to the efficacy of these chiral ligands.

Research has focused on the synthesis of axially chiral benzonitriles and their subsequent application as ligands in catalytic systems. researchgate.net A notable strategy involves the atroposelective formation of the nitrile group on a pre-existing biaryl scaffold. researchgate.netdntb.gov.ua This approach has been successfully realized using organocatalysis, particularly with N-heterocyclic carbenes (NHCs), to achieve dynamic kinetic resolution of racemic 2-arylbenzaldehydes. researchgate.netdntb.gov.ua The resulting axially chiral benzonitriles have been obtained in good to excellent yields and high enantioselectivities. researchgate.net

These newly synthesized chiral benzonitriles can be further transformed into a diverse range of functional molecules. researchgate.net For instance, they have shown promise as catalysts in their own right for various chemical syntheses. researchgate.net The modification of well-established chiral ligands, such as BINOL, has also been explored, although in some asymmetric addition reactions, modified (S)-BINOL derivatives showed lower enantioselectivity compared to (R)-H8-BINOL. acs.org The versatility of these benzonitrile-based chiral ligands suggests their broad applicability in asymmetric catalysis, a field that continues to benefit from the introduction of novel ligand architectures. researchgate.net

Table 1: Selected Chiral Ligands Derived from Benzonitrile Derivatives in Asymmetric Catalysis

Catalyst/Ligand Type Substrate Reaction Type Yield Enantioselectivity Reference
N-Heterocyclic Carbene (NHC) Racemic 2-arylbenzaldehydes and sulfonamides Atroposelective synthesis of axially chiral benzonitriles Good to Excellent Good to Excellent researchgate.netdntb.gov.ua
Axially Chiral Benzonitrile Derivatives Various Asymmetric Synthesis Promising catalytic activities - researchgate.net
Modified (S)-BINOL Derivatives Aldehydes Asymmetric addition Lower than (R)-H8-BINOL Lower than (R)-H8-BINOL acs.org

Ambiphilic Ligand Concepts and Catalytic Impact

Ambiphilic ligands, which contain both Lewis acidic and Lewis basic sites, have emerged as a fascinating class of molecules with the ability to significantly influence the reactivity and catalytic activity of transition metal complexes. nih.govrsc.org The simultaneous presence of these opposing functionalities allows for cooperative effects at the metal center, leading to unique catalytic pathways and enhanced performance. researchgate.net The Lewis acidic component can interact with substrates or other species in the catalytic cycle, while the Lewis basic moiety coordinates to the metal, creating a highly tailored and reactive environment.

The catalytic impact of ambiphilic ligands stems from their ability to modulate the electronic properties of the metal center and to participate directly in bond activation processes. nih.gov For instance, the Lewis acid can act as a σ-acceptor ligand, influencing the coordination sphere of the transition metal. rsc.org This concept has been demonstrated in various catalytic transformations where the ambiphilic ligand obviates the need for external activators or co-catalysts. rsc.org

In the context of reactions involving nitriles, such as benzonitrile, ambiphilic ligands can play a crucial role. For example, in the nickel-catalyzed cyclotrimerization of alkynes, a diphosphine-benzophenone ligand exhibits hemilabile behavior, where the ketone moiety can decoordinate to allow for the binding of a substrate like benzonitrile. acs.org This adaptive nature of the ligand is key to its catalytic efficacy. The lability of ligands in some palladium complexes containing benzonitrile has been noted, which can be a critical factor in their catalytic applications. researchgate.net The strategic incorporation of Lewis acid and base functionalities within a single ligand framework provides a powerful tool for designing more efficient and selective catalysts for a wide range of organic transformations.

Table 2: Examples of Ambiphilic Ligands and Their Catalytic Relevance

Ambiphilic Ligand Type Metal Center Relevant Substrate/Co-ligand Catalytic Application/Observation Reference
Diphosphine-benzophenone Nickel (Ni) Benzonitrile Alkyne Cyclotrimerization acs.org
Phosphine-boranes Various Transition Metals - General concept of ambiphilic reactivity rsc.org
P,Al compound (Me2PCH2AlMe2)2 Nickel (Ni) - Dehydrogenative coupling of PhSiH3 rsc.org

Computational Chemistry and Theoretical Investigations of 2 2 Thienyl Benzonitrile Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govekb.eg It is routinely used to calculate a wide array of molecular properties, from ground-state geometries to excited-state behavior. researchgate.netorientjchem.org

The starting point for most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation in the ground state. For 2-(2-Thienyl)benzonitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine key structural parameters. orientjchem.organalis.com.my

Analysis of the ground state electronic structure involves examining the optimized geometry, including bond lengths, bond angles, and the dihedral angle between the phenyl and thienyl rings. This dihedral angle is particularly important as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties. The electronic configuration of the ground state is foundational for all further analyses. rsc.org Calculations reveal the distribution of electron density and the nature of the covalent bonds within the molecule. aps.org For instance, the bond length of the nitrile (C≡N) group is sensitive to the electronic environment and conjugation effects within the molecule. analis.com.my

Table 1: Representative Calculated Structural Parameters for this compound (Note: This data is illustrative and based on typical DFT results for similar aromatic compounds.)

ParameterDescriptionTypical Calculated Value
C-C (Thiophene-Phenyl)Bond length between the two rings1.47 Å
C≡NBond length of the nitrile group1.16 Å
C-CNBond length between benzonitrile (B105546) ring and nitrile carbon1.44 Å
Dihedral Angle (C-C-C-C)Torsion angle between the phenyl and thienyl rings~35-45°

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for investigating the electronic excited states of molecules. nih.govrsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. researchgate.net By simulating the electronic spectrum, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations can identify the nature of the electronic transitions. researchgate.net Key transitions often involve the promotion of an electron from a π orbital of the conjugated system to an antibonding π* orbital (a π → π* transition). nih.gov The calculations can also characterize charge-transfer (CT) excitations, where electron density moves from one part of the molecule (the electron-rich thiophene (B33073) ring) to another (the electron-deficient benzonitrile moiety). researchgate.net These studies are crucial for understanding the photophysical properties of the molecule and assessing its potential in applications like organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound in a Solvent (Note: This data is for illustrative purposes.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.45HOMO → LUMO (π → π)
S₀ → S₂2750.28HOMO-1 → LUMO (π → π)
S₀ → S₃2400.55HOMO → LUMO+1 (π → π*)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. dntb.gov.uanih.gov It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov MEP analysis is instrumental in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. orientjchem.orgnih.govactascientific.com

In this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic attack. Conversely, positive potential would likely be found around the hydrogen atoms of the aromatic rings. dntb.gov.ua This visual representation provides key insights into the molecule's reactivity. ajchem-a.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewisc.edu This method is used to analyze intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.net

For this compound, NBO analysis can quantify the stability arising from these delocalization effects. researchgate.net The analysis calculates the second-order perturbation energy (E(2)) for each donor-acceptor interaction, where a larger E(2) value indicates a stronger interaction. nih.gov Significant interactions would be expected between the π orbitals of the thiophene and benzene (B151609) rings and their corresponding π* antibonding orbitals, confirming the presence of conjugation. It can also highlight interactions involving the lone pairs of the sulfur and nitrogen atoms. dntb.gov.ua

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for this compound (Note: This data is illustrative.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C_thienyl - C_thienyl)π(C_phenyl - C_phenyl)~20.5Intramolecular charge transfer, conjugation
LP(1) Sσ(C_thienyl - C_phenyl)~5.2Hyperconjugation
π(C_phenyl - C_phenyl)π*(C≡N)~15.8Conjugation with nitrile group

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govactascientific.comajchem-a.com A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov

In this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, while the LUMO is likely distributed over the electron-withdrawing benzonitrile moiety. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system and is crucial for understanding intramolecular charge transfer (ICT) processes. dntb.gov.ua DFT calculations provide both the energies of these orbitals and visual plots of their distributions. ekb.eg

Table 4: Calculated FMO Properties for this compound (Note: This data is illustrative.)

ParameterValue (eV)Description
E_HOMO-6.15Energy of the Highest Occupied Molecular Orbital
E_LUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.35E_LUMO - E_HOMO; relates to stability and reactivity
Electronegativity (χ)3.98Measure of the power of an atom or group to attract electrons
Chemical Hardness (η)2.18Resistance to change in electron distribution

Elucidation of Reaction Mechanisms and Pathways through Computational Modeling

Beyond static properties, DFT is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, computational modeling can identify reactants, products, intermediates, and, most importantly, transition state structures. bohrium.com Calculating the activation energy (the energy barrier between reactants and the transition state) helps to predict the feasibility and rate of a reaction. researchgate.net

For reactions involving this compound, such as cycloadditions or C-H functionalization, DFT calculations can be used to compare different possible pathways. nih.govbohrium.com For example, in a proposed reaction, researchers can model each step, calculating the Gibbs free energy of all stationary points. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state correctly connects the intended reactant and product, providing a detailed picture of the bond-forming and bond-breaking processes along the reaction pathway. bohrium.com This approach provides invaluable insights that can guide the design of new synthetic routes and explain observed regioselectivity or stereoselectivity. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. uchile.cl Theoretical calculations allow for the prediction of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which can then be correlated with experimental data to confirm molecular structures and understand their electronic environments. mdpi.comnih.gov

The process typically begins with the optimization of the molecule's geometry in the gas phase or in a simulated solvent environment. researchgate.net Following optimization, vibrational frequency calculations are performed. These theoretical frequencies are often scaled by a specific factor to correct for approximations in the computational method, anharmonicity, and basis set deficiencies, thereby improving agreement with experimental spectra. uchile.cl The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations within the thienyl, phenyl, and nitrile groups. researchgate.netscirp.org For instance, the characteristic nitrile (C≡N) stretching vibration in benzonitrile derivatives is typically observed around 2230 cm⁻¹ in experimental IR spectra, a feature that is well-reproduced by DFT calculations. uchile.clorientjchem.org Similarly, C-H and C-C stretching and bending vibrations of the aromatic rings can be precisely calculated and assigned. scirp.orgacs.org

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C atoms. acs.org These theoretical shifts are compared against experimental values, often showing a strong linear correlation. acs.org Discrepancies between calculated and experimental shifts can provide insights into intermolecular interactions, such as hydrogen bonding or solvent effects, that are present in the experimental conditions. researchgate.netacs.org

The correlation between theoretical and experimental data is crucial for validating the computational model and provides a deeper understanding of the molecule's spectroscopic features. mdpi.com

Table 1: Example of Theoretical vs. Experimental Vibrational Frequencies for a Substituted Benzonitrile This table illustrates the typical correlation between calculated (DFT) and observed (FT-IR/FT-Raman) vibrational frequencies for p-acetylbenzonitrile, a related benzonitrile derivative. A similar approach would be used for this compound.

Vibrational AssignmentCalculated Frequency (DFT, cm⁻¹) orientjchem.orgExperimental Frequency (IR, cm⁻¹) orientjchem.orgExperimental Frequency (Raman, cm⁻¹) orientjchem.org
C≡N stretch2230-2230
C=O stretch169016861685
Phenyl ring stretch160016031603
Phenyl ring stretch157315691570
δCH (in-plane)130612631304
Ring breathing98310101001
γCH (out-of-plane)860853-

Note: δ represents in-plane bending, and γ represents out-of-plane bending.

Non-Linear Optical (NLO) Property Theoretical Assessment

Theoretical methods are essential for assessing the non-linear optical (NLO) properties of organic molecules, providing a route to screen potential candidates for applications in photonics and optoelectronics. acs.orgdiva-portal.org For π-conjugated systems like this compound, which combine electron-donating (thiophene) and electron-accepting (benzonitrile) moieties, computational chemistry can predict key NLO parameters. The benzonitrile group is frequently used as an electron-acceptor in the design of NLO chromophores. orientjchem.orgmdpi.com

The primary NLO properties of interest at the molecular level are the electric dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov These properties are calculated using quantum chemical methods, such as DFT, often with specialized long-range corrected functionals (e.g., CAM-B3LYP) that are better suited for describing charge-transfer systems. acs.org

Linear Polarizability (⟨α⟩): This measures the linear response of the molecular electron cloud to an external electric field.

First Hyperpolarizability (β_total): This quantity is responsible for second-order NLO phenomena like second-harmonic generation (SHG). A large β value is indicative of a strong NLO response and is often associated with molecules possessing a significant difference between ground-state and excited-state dipole moments. nih.gov

Second Hyperpolarizability (⟨γ⟩): This governs third-order NLO effects.

Theoretical studies on related donor-π-acceptor systems have shown that increasing the π-conjugation length or enhancing the electron-donating/withdrawing strength of the substituents can significantly increase the hyperpolarizability values. researchgate.net For this compound, the interaction between the electron-rich thiophene ring and the electron-withdrawing benzonitrile group is expected to facilitate intramolecular charge transfer (ICT), a key factor for a high NLO response. rsc.org Computational models can explore how modifications to this scaffold, such as adding further substituent groups, would tune these NLO properties. nih.gov

Table 2: Calculated NLO Properties for Representative Organic Chromophores This table presents theoretically calculated NLO data for non-fullerene acceptor molecules, illustrating the type of data generated in a theoretical NLO assessment.

Compound ID⟨α⟩ (x 10⁻²⁴ esu)β_total (x 10⁻³⁰ esu)⟨γ⟩ (x 10⁻³⁶ esu)
Reference Compound148.6153.8487.6
Designed Compound 1165.7450.9901.4
Designed Compound 2178.41018.81799.7
Designed Compound 3196.513440.036600.0

Data adapted from a theoretical study on DTS(FBTTh₂)₂-based derivatives for illustrative purposes. acs.orgnih.gov

Solvent Effect Modeling, e.g., Integral Equation Formalism Polarizable Continuum Model (IEF-PCM)

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Computational models must account for these solvent effects to achieve accurate predictions that are comparable to experimental measurements. diva-portal.org The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose, with the Integral Equation Formalism (IEF-PCM) variant being a popular and robust implementation. ruc.dkgaussian.com

The IEF-PCM method models the solvent as a continuous, polarizable dielectric medium rather than as individual solvent molecules. gaussian.comunipr.it The solute molecule is placed within a cavity created in this dielectric continuum. researchgate.net The electron distribution of the solute polarizes the surrounding dielectric, which in turn creates a "reaction field" that interacts with the solute. This solute-solvent interaction is calculated self-consistently, meaning the process is iterated until the solute's wavefunction and the solvent's reaction field are mutually consistent. ruc.dkgaussian.com

Key features of the IEF-PCM model include:

Cavity Construction: The molecular cavity is typically defined by a set of interlocking spheres centered on the atoms of the solute. gaussian.com

Dielectric Constant (ε): The solvent is characterized primarily by its static dielectric constant, which determines the magnitude of the polarization response.

Self-Consistent Reaction Field (SCRF): The model calculates the energy of the solute in the presence of the solvent's reaction field, providing a more realistic description of the system's energetics and electronic structure in solution. researchgate.net

IEF-PCM is crucial for accurately predicting various properties in solution, including spectroscopic shifts, reaction energetics, and the stability of different conformers. mdpi.comresearchgate.net For a polar molecule like this compound, moving from the gas phase to a polar solvent is expected to stabilize charge-separated states, which can affect its UV-visible absorption spectrum and NLO properties. The IEF-PCM model allows for a quantitative investigation of these important environmental effects. researchgate.net

Theoretical Studies on Related Thienyl-Aryl Scaffolds and Benzonitrile Derivatives

The computational investigation of this compound is informed by a wealth of theoretical studies on related molecular systems. Research on thienyl-aryl scaffolds and benzonitrile derivatives provides valuable context and methodological precedents.

Thienyl-Aryl Scaffolds: Thiophene is a prominent building block in materials science and medicinal chemistry, and its electronic properties have been extensively studied computationally. espublisher.commdpi.com Theoretical investigations of thienyl-based systems often focus on their use in organic electronics and NLO materials. rsc.org Studies on compounds like thienyl-substituted chalcones, pyridines, and terpyridines explore their electronic structure, photophysical properties, and potential for intramolecular charge transfer. rsc.orgmdpi.comrsc.org These studies consistently highlight the electron-rich nature of the thiophene ring, which makes it an effective electron donor in donor-acceptor architectures. espublisher.com Computational modeling helps elucidate structure-property relationships, for example, how the point of attachment to the thiophene ring (e.g., at the 2- or 3-position) influences conjugation and electronic communication between the linked aromatic systems. researchgate.net

Benzonitrile Derivatives: Benzonitrile and its derivatives are classic subjects of computational and spectroscopic studies. derpharmachemica.comacs.org Theoretical modeling using DFT has been successfully applied to interpret the vibrational spectra of various substituted benzonitriles, leading to detailed assignments of vibrational modes. uchile.clderpharmachemica.com Furthermore, the benzonitrile moiety is a well-known electron-withdrawing group, making its derivatives interesting for applications in materials science, such as in the development of chromophores for organic light-emitting diodes (OLEDs) and NLO materials. mdpi.comunibo.it Computational studies on multi-carbazole substituted benzonitriles, for instance, have investigated how the molecular architecture influences excited-state properties and charge-transfer characteristics. unibo.it These studies provide a robust framework for understanding the role of the benzonitrile group in modulating the electronic and optical properties of the larger molecule.

Collectively, these theoretical investigations on related scaffolds provide a strong foundation for predicting and interpreting the properties of this compound, leveraging established computational protocols and a deep understanding of the electronic contributions of its constituent parts.

Applications and Advanced Materials Chemistry of 2 2 Thienyl Benzonitrile Derivatives

Utilization as Ligands in Transition Metal Catalysis

Derivatives of 2-(2-thienyl)benzonitrile are emerging as versatile ligands in the field of transition metal catalysis. Their unique electronic and structural properties, arising from the combination of the electron-withdrawing benzonitrile (B105546) moiety and the sulfur-containing thienyl group, make them valuable components in the design of novel catalytic systems.

Design and Synthesis of Benzonitrile-Containing Ligands

The design of new ligands is crucial for the development of novel and efficient catalytic reactions. sci-hub.seacs.orgnih.govacs.org Benzonitrile-containing ligands, including those derived from this compound, have garnered attention due to the ability of the nitrile group to act as a π-acceptor. This feature is particularly beneficial in catalysis, as it can stabilize low-valent metal centers and promote key steps in the catalytic cycle, such as reductive elimination. sci-hub.seacs.orgnih.govacs.org

The synthesis of these ligands often involves cross-coupling reactions to connect the thienyl and benzonitrile fragments. For instance, a Kumada-type Ni(0)-catalyzed cross-coupling reaction between 2-chlorobenzonitrile (B47944) and 2-thienylmagnesium bromide has been employed for the synthesis of this compound. researchgate.net Further functionalization can introduce other coordinating groups to create bidentate or polydentate ligands. For example, an ortho-pyrazole substituted benzonitrile ligand was synthesized and shown to be effective in nickel-catalyzed reactions. sci-hub.seacs.org The introduction of substituents on either the thienyl or the benzonitrile ring allows for the fine-tuning of the ligand's steric and electronic properties, which in turn modulates the activity and selectivity of the metal catalyst. nih.gov

A variety of benzonitrile derivatives have been synthesized for catalytic applications. These include compounds where the benzonitrile unit is coupled with other functionalities like pyrazole (B372694) or diphenylphosphine (B32561) to create bidentate ligands. sci-hub.seacs.org The synthesis of a mononuclear palladium complex with 2-(3,5-di-tert-butyl-2-hydroxyphenyl amino) benzonitrile as a non-innocent ligand has also been reported. rsc.org

Application in Diverse Cross-Coupling Reactions

Ligands derived from this compound and related structures have demonstrated their utility in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

One significant application is in nickel-catalyzed cross-coupling reactions . For instance, a bidentate ortho-pyrazole benzonitrile-containing ligand has been successfully used in the Ni-catalyzed α-arylation of malononitriles. sci-hub.seacs.org In this system, the benzonitrile moiety acts as an electron-acceptor, which promotes the desired reductive elimination over competing side reactions like β-hydride elimination. sci-hub.seacs.orgnih.govacs.org This catalytic protocol enables the synthesis of valuable quaternary α-arylnitriles. sci-hub.seacs.orgnih.govacs.org

Palladium-catalyzed cyanation reactions represent another area where benzonitrile derivatives are crucial. These reactions are used to introduce a nitrile group into organic molecules, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.org Palladium catalysts, in combination with various cyanide sources like potassium ferrocyanide, have been employed for the cyanation of aryl halides and triflates. acs.orgacs.orgorganic-chemistry.orgfigshare.com The development of efficient and scalable cyanation methods is an active area of research. acs.orgfigshare.com For example, a practical and reproducible method for the preparation of a benzonitrile derivative from an aryl bromide via Pd-catalyzed cyanation has been established on a large scale. acs.orgfigshare.com

Furthermore, Suzuki-Miyaura cross-coupling reactions , a powerful tool for the synthesis of biaryls, have utilized catalysts bearing benzonitrile-related ligands. researchgate.netnih.gov For instance, the Suzuki-Miyaura-type cross-coupling of arylboron compounds with aryl halides has been achieved using a rhodium-based catalyst system, where benzonitrile can act as a substrate. rsc.org

The table below summarizes the application of benzonitrile-containing ligands in various cross-coupling reactions.

Cross-Coupling ReactionMetal CatalystLigand TypeSubstrate ExampleProduct ExampleReference
α-ArylationNickelortho-Pyrazole benzonitrileDisubstituted malononitrilesQuaternary α-arylnitriles sci-hub.seacs.org
CyanationPalladiumVariousAryl bromideBenzonitrile derivative acs.orgacs.orgfigshare.com
Suzuki-MiyauraPalladiumPhosphine or Phosphite2-Pyridylboronate and aryl bromide2-Arylpyridine nih.gov
Suzuki-MiyauraRhodium-Arylboron compound and aryl halideBiaryl rsc.org

Development of Catalytic Systems with Earth-Abundant Metals

The high cost and low abundance of precious metals like palladium and rhodium have driven research towards the development of catalytic systems based on more sustainable and earth-abundant metals, such as iron and copper. homkat.nlfrontiersin.orgmdpi.comacs.org Ligands derived from this compound and related structures are playing a role in this transition.

Iron-catalyzed reactions have shown significant promise. mdpi.comrsc.org For instance, iron complexes with nitrogen-based ligands have been investigated for a variety of catalytic transformations, including hydrogenation and hydroboration. chemrxiv.orgchemrxiv.orgresearchgate.net An iron-catalyzed hydroboration of benzonitrile to produce bis(boryl)benzylamine has been studied, revealing a catalytic cycle that proceeds through an Fe(0)/Fe(II) manifold. chemrxiv.orgchemrxiv.org The design of pincer ligands for iron has been a particularly active area, leading to catalysts for hydrogenation, hydrosilylation, and dehydrogenation reactions. rsc.org

Copper-catalyzed reactions have also benefited from the use of benzonitrile-containing ligands. sustech.edu.cnnih.govd-nb.info Copper catalysis is attractive due to the low cost and toxicity of the metal. d-nb.info Benzonitrile itself has been used as a simple and inexpensive ligand in copper-catalyzed alkylation reactions of Grignard reagents. organic-chemistry.org Additionally, copper-catalyzed cyclization reactions for the synthesis of benzimidazoles from o-bromoarylamines and nitriles have been developed under ligand-free conditions. rsc.org The design of redox-active ligands for copper catalysis is an expanding area of research, aiming to complement the metal-centered reactivity with electronic participation from the ligand. d-nb.info

The development of catalytic systems with earth-abundant metals is crucial for sustainable chemistry, and the unique properties of benzonitrile-containing ligands make them valuable tools in this endeavor.

Role in Organic Electronic Materials

The unique electronic structure of this compound, featuring an electron-donating thienyl group and an electron-withdrawing benzonitrile group, makes its derivatives promising candidates for applications in organic electronic materials.

Donor-π-Acceptor (D-π-A) Systems

Donor-π-acceptor (D-π-A) systems are a class of organic molecules with intramolecular charge transfer characteristics, making them suitable for a variety of optoelectronic applications. In these systems, an electron-donating unit (D) is connected to an electron-accepting unit (A) through a π-conjugated bridge.

Derivatives of this compound are archetypal D-π-A molecules. The thienyl group acts as the electron donor, while the benzonitrile moiety serves as the electron acceptor. The electronic properties of these systems can be fine-tuned by modifying the donor, acceptor, or the π-bridge. For example, the synthesis of push-pull thienylpyridazine derivatives has been achieved through Suzuki-Miyaura cross-coupling, and their optical and electronic properties have been studied. nih.gov These D-π-A systems often exhibit interesting photophysical properties, such as fluorescence, which can be modulated by the molecular structure.

Organic Semiconductors

Organic semiconductors are carbon-based materials that exhibit semiconducting properties. arborpharmchem.comtu-dresden.de They are of great interest for applications in flexible and low-cost electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). arborpharmchem.com The performance of organic semiconductors is highly dependent on their molecular structure, which influences their charge transport properties and energy levels. tu-dresden.de

The D-π-A architecture of this compound derivatives makes them suitable for use as p-type organic semiconductors. The strong electron-withdrawing nature of the nitrile group can enhance charge transport. Research has shown that compounds incorporating thiophene (B33073) and benzonitrile moieties can exhibit good semiconducting performance. For instance, 4H-Indeno[1,2-b]thiophene, which can be synthesized from 2-(2-thienyl)benzoic acid (derived from this compound), has been used in p-type organic semiconductors for organic thin-film transistors. researchgate.net The ability to tune the HOMO-LUMO energy levels through chemical modification is a key advantage of these materials.

The table below provides an overview of the key features of this compound derivatives in organic electronic materials.

Application AreaKey Structural FeaturePropertyPotential DeviceReference
D-π-A SystemsThienyl (Donor) - Benzonitrile (Acceptor)Intramolecular Charge Transfer, FluorescenceOLEDs, Sensors nih.gov
Organic SemiconductorsConjugated π-system with D-A characterp-type semiconductivity, tunable energy levelsOFETs, OLEDs researchgate.net

Chromophores in Luminescent Materials

Derivatives of this compound are utilized as key components in the creation of advanced luminescent materials. The inherent photophysical properties of this structural motif allow for the development of molecules that can absorb and emit light, a fundamental characteristic of a chromophore. The 4H-indeno[1,2-b]thiophene moiety, which can be synthesized from this compound, is a notable example of a core structure used in luminescent materials. researchgate.net

The combination of the thiophene ring with other aromatic systems, influenced by the nitrile group's position, allows for the fine-tuning of emission colors across the visible spectrum. For instance, stilbene-based thiophene derivatives featuring a benzonitrile group exhibit blue photoluminescence with sub-nanosecond lifetimes. acs.org Research into various thiophene-based systems demonstrates that their fluorescent properties are highly tunable. mdpi.com The strategic placement of electron-donating and electron-withdrawing groups, a role the benzonitrile moiety can play, is crucial in designing molecules with specific emission characteristics for applications like organic light-emitting diodes (OLEDs). acs.orgacs.org The ability to create compounds with intense luminescence in various states (solution, solid, and glass) highlights the versatility of these chromophores. acs.org

Table 1: Photoluminescent Properties of Related Thiophene-Benzonitrile Derivatives

Compound Family Emission Color Key Features Reference
(E)-2-(2-(5-phenylthiophen-2-yl)vinyl)benzonitrile (Th-oCN) Blue Sub-nanosecond (0.4 ns) lifetime acs.org
4H-Indeno[1,2-b]thiophene derivatives Tunable Used as core for luminescent materials researchgate.net
N^C^N Platinum(II) complexes with di(thienyl)benzothiadiazole Tunable (Yellow-Red) Emission from triplet states, tunable by ancillary ligands acs.org

Components in Organic Field-Effect Transistors (OFETs)

The semiconducting properties of thiophene-containing compounds make them excellent candidates for the active layer in Organic Field-Effect Transistors (OFETs). The this compound framework serves as a precursor to larger, more complex molecules designed for charge transport. Specifically, 4H-indeno[1,2-b]thiophenes, which are derived from this compound, have been identified as useful p-type organic semiconductors for organic thin-film transistors. researchgate.net

Thienoacenes and other fused thiophene systems are known for their good charge carrier mobility and environmental stability. sigmaaldrich.com The incorporation of thiophene and benzothiadiazole units into copolymers is a common strategy for creating materials for high-performance OFETs. researchgate.net Research on various diketopyrrolopyrrole (DPP) derivatives with terminal thienyl groups has shown promising charge transport properties, with some molecules exhibiting preferential n-type (electron) or p-type (hole) transport. nih.gov For example, different functionalizations on thienyl DPP dyes led to either n-type mobility up to 4.4 x 10⁻² cm²/V·s or p-type mobility up to 2.3 x 10⁻³ cm²/V·s. nih.gov Similarly, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been used to fabricate p-channel OFETs with hole mobilities reaching 0.005 cm²/Vs and high on/off ratios. mdpi.com

Table 2: Performance of OFETs Based on Related Thiophene Derivatives

Semiconductor Material Type Hole Mobility (μh) (cm²/Vs) Electron Mobility (μe) (cm²/Vs) On/Off Ratio Reference
Thienyl DPP derivative (IDM) n-type - 4.4 x 10⁻² - nih.gov
Thienyl DPP derivative (TB) p-type 2.3 x 10⁻³ - - nih.gov
Benzo[b]thieno[2,3-d]thiophene derivative p-type 0.005 - > 10⁶ mdpi.com
Isoindigo-dithienyl derivative p-type 8.3 - - beilstein-journals.org

Precursors for Conjugated Polymeric Architectures

The ability of this compound to act as a monomeric or precursor unit is critical for the synthesis of conjugated polymers. These polymers, characterized by an extended network of alternating single and double bonds, are central to the field of organic electronics. Thiophene-based polymers are widely synthesized for their electronic and optoelectronic properties. mdpi.com The synthesis of these materials often relies on transition-metal-catalyzed cross-coupling reactions, which link monomer units like this compound into a long polymer chain. researchgate.net

Modern synthetic strategies, such as catalyst-transfer polymerization (CTP), allow for the creation of well-defined conjugated polymers with controlled molecular weights and low dispersity. umich.edu Two-dimensional conjugated polymers (2D CPs), which possess extensive in-plane π-conjugation, can be constructed from building blocks like those derived from this compound. rsc.org These materials are synthesized via methods like Knoevenagel or Aldol-type polycondensation and are investigated for their potential in high-performance electronics. rsc.org The resulting polymeric structures are used in a variety of optoelectronic devices, including solar cells and light-emitting diodes. umich.edu

Chemical Probes and Specialized Inhibitors

Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors. psu.edu The molecular structure of this compound and its derivatives, possessing a sulfur-containing thiophene ring and a nitrogen-containing nitrile group, makes them promising candidates for this application. These inhibitors function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. mdpi.com

Table 3: Corrosion Inhibition Efficiency of Related Benzonitrile Compounds

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Concentration Reference
(Z)-2-(cyano((4-methoxyphenyl)diazenyl)methyl)benzonitrile Carbon Steel 1 M HCl 99.5 Not Specified researchgate.net
2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) Mild Steel 0.5 M H₂SO₄ 97.4 1.62 x 10⁻⁴ M acs.org
BTThio (4-(Benzo[d]thiazol-2-ylthio)phthalonitrile) Aluminum HCl 70.8 Not Specified

Building Blocks in Complex Molecule Synthesis

The this compound scaffold is a versatile starting point for the synthesis of more elaborate molecules, particularly biaryl and polycyclic aromatic systems. researchgate.net These larger structures are important in materials science and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard methods for forming the C-C bonds necessary to build these systems. researchgate.netmdpi.com

A key application is the synthesis of the 4H-indeno[1,2-b]thiophene ring system, a polycyclic aromatic structure. researchgate.net This synthesis uses this compound or its corresponding benzoic acid as the key precursor. researchgate.net The resulting indenothiophene core is a valuable component for functional materials. researchgate.net Furthermore, related formyl derivatives like o-(5-Formyl-2-thienyl)benzonitrile are employed to construct complex polycyclic aromatic hydrocarbons. researchgate.net The ability to use this compound as a building block allows chemists to access a wide range of complex molecular architectures with tailored properties for various applications. rsc.orgsioc-journal.cn

Diversion to Other Heterocyclic Architectures

The this compound scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems through various chemical transformations. The strategic positioning of the thienyl and nitrile groups on the benzene (B151609) ring allows for intramolecular cyclization and annulation reactions, leading to a diverse range of polycyclic aromatic compounds.

A primary strategy involves the hydrolysis of the nitrile group to a carboxylic acid, which can then participate in intramolecular cyclization reactions. For instance, this compound can be efficiently converted to 2-(2-thienyl)benzoic acid. researchgate.net This acid is a key intermediate in the construction of the 4H-indeno[1,2-b]thiophene ring system, a molecule with properties relevant to organic electronics. researchgate.net The synthesis proceeds via an acid-catalyzed intramolecular acylation, where the carboxylic acid group attacks the thiophene ring, leading to the formation of 4H-indeno[1,2-b]thiophen-4-one. researchgate.net This ketone can be further functionalized, for example, through alkylation or arylation at the C-4 position, to generate a library of novel 4,4-disubstituted-4H-indeno[1,2-b]thiophenes. researchgate.net

The general reactivity of ortho-substituted benzonitriles provides a blueprint for other potential diversions of the this compound framework. Tandem addition/cyclization reactions are a powerful tool for building fused heterocycles. nih.gov For example, strategies involving palladium-catalyzed reactions of 2-(benzylideneamino)benzonitriles with arylboronic acids yield 2,4-diarylquinazolines. nih.gov This suggests that conversion of the thienyl group or functionalization of the benzene ring of this compound could open pathways to thienyl-substituted quinazolines or other related N-heterocycles.

Furthermore, the introduction of an alkyne group at the ortho-position to the nitrile (creating a 2-alkynylbenzonitrile scaffold) is a well-established method for synthesizing a variety of carbo- and heterocycles, including isoquinolines, isoindoles, and indenones. acs.org These transformations often proceed via metal-catalyzed or metal-free annulation/cyclization pathways. acs.org Applying this logic, a Sonogashira coupling on a halogenated derivative of this compound could produce a 2-alkynyl-(thienyl)benzonitrile intermediate, poised for cyclization into complex fused systems containing a thiophene ring. Base-mediated cascade dual-annulation and formylation of 2-alkynylbenzonitriles with 2-methylbenzonitriles has also been shown to produce diverse amino- and amido-substituted benzo[c]phenanthridines. researchgate.net The reaction of a 2-alkynylbenzonitrile with 3-methylthiophene-2-carbonitrile (B1580989) specifically yielded a thieno[2,3-c]quinoline (B14747715) derivative, demonstrating a direct route to fusing thiophene-containing fragments. researchgate.net

The following table summarizes the transformation of this compound into a different heterocyclic architecture.

Table 1: Synthesis of Indeno[1,2-b]thiophene Derivatives from this compound

Step Starting Material Reagents and Conditions Product Yield Reference
1 This compound KOH, Ethylene glycol, H₂O, 130-140°C, 24 h 2-(2-Thienyl)benzoic acid 82% researchgate.net
2 2-(2-Thienyl)benzoic acid Polyphosphoric acid, 80-85°C, 3 h 4H-Indeno[1,2-b]thiophen-4-one 91% researchgate.net

Application of Multifunctional Divergent Scaffolds in Organic Synthesis

The this compound molecule and its derivatives are multifunctional divergent scaffolds that serve as versatile templates for the synthesis of a wide array of more complex heterocyclic structures. chimia.ch The utility of this scaffold lies in the presence of multiple reactive sites: the nitrile group, the activated benzene ring, and the nucleophilic thiophene ring. These sites can be selectively manipulated to build diverse molecular frameworks. chimia.ch

Organosulfur compounds, including thiophene derivatives, are valuable synthons in heterocyclic synthesis. chimia.ch The thiophene moiety in this compound can participate in electrophilic substitution reactions, act as a handle for metal-catalyzed cross-coupling reactions (e.g., after halogenation), or serve as the nucleophilic component in intramolecular cyclizations, as seen in the formation of indeno[1,2-b]thiophenes. researchgate.netchimia.ch

The nitrile group is a particularly versatile functional group for building nitrogen-containing heterocycles. It can undergo nucleophilic attack by various reagents, leading to the formation of imines, which can then cyclize onto a suitably positioned group. chemicalpapers.com For example, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com This highlights the potential of an amino-substituted derivative of this compound to act as a building block for thienyl-functionalized quinazolines. The nitrile group can also be activated by transition metals to participate in carbopalladation or other addition reactions, which, when followed by intramolecular cyclization, can incorporate the nitrogen atom into a new heterocyclic ring. nih.gov

The combination of these reactive functionalities in a single molecule allows for domino, tandem, or multi-component reactions, providing rapid access to complex molecular diversity from a relatively simple starting material. chimia.ch For instance, the development of synthons like 2-aryl-3-(methylthio)acrylonitriles from active methylene (B1212753) compounds showcases how nitrile- and sulfur-containing molecules can be employed in the synthesis of substituted five- and six-membered heterocycles. chimia.ch By analogy, this compound represents a pre-assembled, yet highly modifiable, scaffold for constructing novel thieno-fused heterocycles, which are of significant interest in materials science and medicinal chemistry. researchgate.net

The following table provides examples of how related benzonitrile scaffolds are used to synthesize diverse heterocyclic systems, illustrating the potential applications of the this compound framework.

Table 2: Synthetic Utility of Functionalized Benzonitrile Scaffolds

Starting Scaffold Type Reaction Type Reagents/Catalyst Resulting Heterocycle Reference
2-(Benzylideneamino)benzonitrile Tandem Addition/Cyclization Arylboronic acid, Pd(acac)₂, TsOH·H₂O 2,4-Diarylquinazoline nih.gov
2-Alkynylbenzonitrile Domino Heteroannulation 2-Iodoaniline derivatives, CuI, DBU Benzimidazole fused isoquinoline (B145761) acs.org
2-Alkynylbenzonitrile Cascade Dual-Annulation 3-Methylthiophene-2-carbonitrile, K-t-BuO Benzo[h]thieno[2,3-c]quinoline researchgate.net

Q & A

Q. What synthetic routes are commonly used to prepare 2-(2-Thienyl)benzonitrile, and how do reaction conditions influence isomer formation?

The compound is typically synthesized via Wittig reactions or Suzuki-Miyaura couplings to introduce the thienyl group. For example, analogous benzonitrile derivatives (e.g., 2-(4-methylstyryl)benzonitrile) were synthesized via bromination of o-cyanotoluene followed by a Wittig reaction, yielding trans/cis isomer ratios dependent on reaction temperature and solvent polarity . Optimizing catalysts (e.g., palladium for coupling) and stoichiometric ratios of reactants can minimize side products.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity. For example, benzonitrile derivatives with substituents like ferrocenyl groups require detailed coupling constant analysis to distinguish isomers .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for 2-(2-hydroxybenzylideneamino)benzonitrile (mean C–C bond length: 0.009 Å, R factor: 0.061) .
  • IR spectroscopy : The nitrile group’s stretching frequency (~2220–2240 cm1^{-1}) verifies functional group integrity .

Q. What safety protocols are critical when handling this compound in the lab?

While specific safety data for this compound is limited, general benzonitrile derivatives require:

  • Ventilation : To avoid inhalation of volatile byproducts.
  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Neutralization of nitrile groups before disposal, as per protocols for similar compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 method) improves accuracy in modeling π-conjugated systems. For example, such methods achieved <2.4 kcal/mol deviation in thermochemical properties for aromatic systems . Basis sets like 6-311G(d,p) are recommended for simulating thienyl-benzonitrile conjugation and charge transfer .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Cross-validation : Combine NMR, HRMS, and X-ray data. For instance, ferrocenyl derivatives required HRMS and 1H^1H-1H^1H COSY to confirm regioisomerism .
  • Dynamic NMR : Detects rotational barriers in hindered derivatives (e.g., ortho-substituted benzonitriles) .
  • Computational benchmarking : Compare experimental IR frequencies with DFT-predicted vibrational modes .

Q. What mechanistic insights govern the reactivity of this compound in cycloaddition or cross-coupling reactions?

  • Cycloadditions : The nitrile group acts as a dipolarophile in 1,3-dipolar reactions, as shown in sydnone-benzenecarbonitrile systems .
  • Cross-couplings : Thienyl groups enhance electron-deficient character, favoring Pd-catalyzed couplings. For example, Suzuki reactions of bromobenzonitriles with thienyl boronic acids require careful control of Pd(PPh3_3)4_4 loading .

Q. How does substituent position (ortho, meta, para) on the benzonitrile ring affect electronic properties?

  • Ortho substituents : Introduce steric hindrance, reducing conjugation (e.g., 2-(methylthio)benzonitrile shows twisted geometry vs. planar para analogs) .
  • Para substituents : Enhance conjugation and redox activity, as seen in ferrocenyl derivatives with lower oxidation potentials .

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